Sodium 2,4-dichloropyridine-3-sulfinate is an organosulfur compound characterized by the presence of a sulfinyl group attached to a pyridine ring that is substituted at the 2 and 4 positions with chlorine atoms. This compound belongs to the broader class of sodium sulfinates, which are known for their versatility in organic synthesis and various applications in chemical reactions. The general formula for sodium 2,4-dichloropyridine-3-sulfinate can be represented as .
Sodium 2,4-dichloropyridine-3-sulfinate can be synthesized from the corresponding sulfonyl chloride or through various other synthetic methods. It is classified under organosulfur compounds and specifically falls into the category of sodium sulfinates, which are known for their reactivity in organic synthesis .
The synthesis of sodium 2,4-dichloropyridine-3-sulfinate can be achieved through several methods:
These methods highlight the versatility and adaptability of synthetic strategies available for producing sodium 2,4-dichloropyridine-3-sulfinate.
Sodium 2,4-dichloropyridine-3-sulfinate features a pyridine ring with two chlorine substituents at positions 2 and 4, along with a sulfinyl group (-SO₂-) at position 3. The molecular structure can be represented by the following SMILES notation: O=S(CC1=C(Cl)C=C(Cl)C=C1)O[Na]
.
The compound has a molecular weight of approximately 246.50 g/mol . Its InChI key is QZBRLPYMALKZDY-UHFFFAOYSA-M
, which provides a unique identifier for chemical substances.
Sodium 2,4-dichloropyridine-3-sulfinate participates in various chemical reactions due to its reactive sulfinyl group. Key reactions include:
The mechanism of action for sodium 2,4-dichloropyridine-3-sulfinate primarily involves its reactivity through the sulfinyl group. The sulfinyl group acts as a nucleophile or electrophile depending on the reaction conditions:
This dual reactivity makes sodium 2,4-dichloropyridine-3-sulfinate a versatile reagent in organic chemistry .
Relevant data regarding its physical properties can be referenced from suppliers like Sigma-Aldrich and TCI Chemicals .
Sodium 2,4-dichloropyridine-3-sulfinate has several applications in scientific research and industry:
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1